molecular formula C18H21ClN4O3 B12726531 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride CAS No. 122113-26-2

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride

Cat. No.: B12726531
CAS No.: 122113-26-2
M. Wt: 376.8 g/mol
InChI Key: KFWBNTCWZOTWBM-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of functional groups such as methoxy and isoquinolinyl groups through substitution reactions.

    Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Various substitution reactions can introduce or replace functional groups on the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, pyrrolopyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets.

Medicine

Medically, these compounds are investigated for their potential therapeutic effects. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Involvement: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.

    Isoquinoline Derivatives: Compounds with the isoquinoline structure that may exhibit similar properties.

    Methoxy-Substituted Compounds: Molecules with methoxy groups that may have comparable chemical reactivity.

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-7-methyl-, monohydrochloride lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

122113-26-2

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C18H20N4O3.ClH/c1-21-16(23)8-12-9-19-18(20-17(12)21)22-5-4-11-6-14(24-2)15(25-3)7-13(11)10-22;/h6-7,9H,4-5,8,10H2,1-3H3;1H

InChI Key

KFWBNTCWZOTWBM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCC4=CC(=C(C=C4C3)OC)OC.Cl

Origin of Product

United States

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